molecular formula C8H10O2S B14147232 1-Butanone, 4-hydroxy-1-(2-thienyl)- CAS No. 75288-42-5

1-Butanone, 4-hydroxy-1-(2-thienyl)-

Cat. No.: B14147232
CAS No.: 75288-42-5
M. Wt: 170.23 g/mol
InChI Key: DWNUMPAWCCRIFT-UHFFFAOYSA-N
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Description

1-Butanone, 4-hydroxy-1-(2-thienyl)- is an organic compound with the molecular formula C8H10O2S It is a derivative of butanone, featuring a hydroxy group and a thienyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanone, 4-hydroxy-1-(2-thienyl)- can be synthesized through a series of chemical reactions involving thienyl and ketone chemistry. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 1-Butanone, 4-hydroxy-1-(2-thienyl)- may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-hydroxy-1-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Butanone, 4-hydroxy-1-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanone, 4-hydroxy-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and thienyl groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-1-thiophen-2-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6,9H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUMPAWCCRIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442995
Record name 1-Butanone, 4-hydroxy-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75288-42-5
Record name 1-Butanone, 4-hydroxy-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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